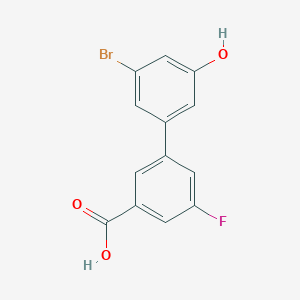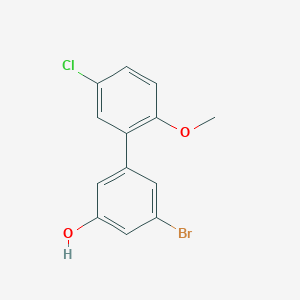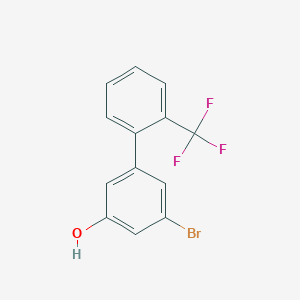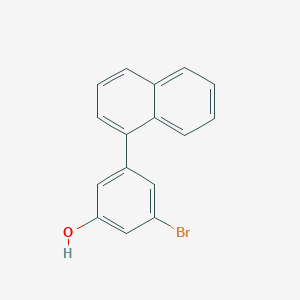
3-Bromo-5-(naphthalen-1-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(naphthalen-1-yl)phenol, 95% (3-BrNP), is a synthetic compound that is widely used in scientific research. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been used as a probe in the study of enzyme-catalyzed reactions, as it can be used to measure the activity of enzymes in a range of biochemical pathways. Additionally, it has been used to study the effects of drugs on physiological processes, such as the regulation of the immune system.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(naphthalen-1-yl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2. This enzyme is involved in the production of prostaglandins, which are important for the regulation of inflammation and the immune system. By inhibiting the enzyme, 3-Bromo-5-(naphthalen-1-yl)phenol, 95% can affect the production of prostaglandins, which in turn can affect the regulation of inflammation and the immune system.
Biochemical and Physiological Effects
3-Bromo-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the production of prostaglandins, which can affect the regulation of inflammation and the immune system. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Bromo-5-(naphthalen-1-yl)phenol, 95% in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, it has been shown to have an effect on biochemical and physiological processes, which makes it useful for studying the effects of drugs on these processes. However, there are some limitations to its use. It can only be used in a lab setting, as it is not suitable for use in humans or animals. Additionally, its mechanism of action is not fully understood, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
The use of 3-Bromo-5-(naphthalen-1-yl)phenol, 95% in scientific research has many possible future directions. Further research could be done to better understand its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, it could be used to study the effects of drugs on these processes, as well as to develop new drugs. Finally, it could be used in the development of new diagnostic tools, as it has been shown to have an effect on enzymes involved in the production of prostaglandins.
Synthesemethoden
3-Bromo-5-(naphthalen-1-yl)phenol, 95% is typically synthesized through a three-step process. First, a bromination reaction is used to introduce bromine atoms into the phenol ring. Second, a condensation reaction is used to form the naphthalen-1-yl group. Finally, a dehydration reaction is used to remove the water formed in the condensation reaction. This yields a product of 95% purity, which is the standard for 3-Bromo-5-(naphthalen-1-yl)phenol, 95%.
Eigenschaften
IUPAC Name |
3-bromo-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHKPBDTHZXFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(naphthalen-1-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
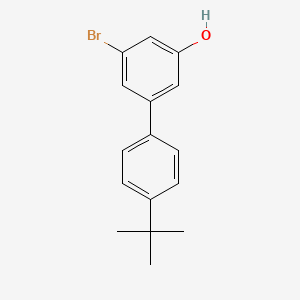
![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)

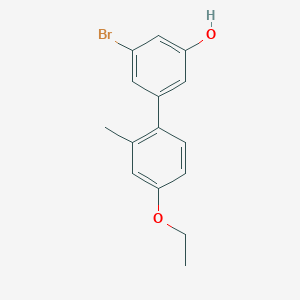
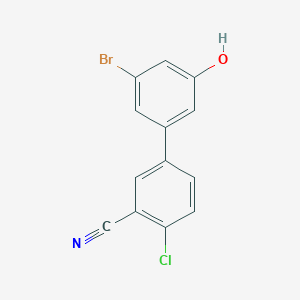
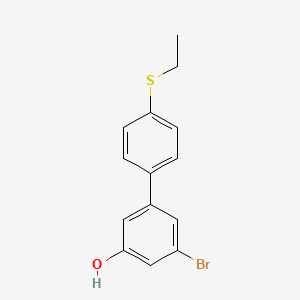


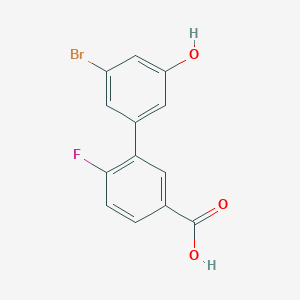
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
